({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(2-METHOXYPHENYL)METHYL]AMINE
Description
({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(2-METHOXYPHENYL)METHYL]AMINE is a complex organic compound that features a combination of methoxybenzyl and tetrazolyl groups
Properties
Molecular Formula |
C23H23N5O3 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methanamine |
InChI |
InChI=1S/C23H23N5O3/c1-29-20-11-7-6-8-18(20)16-24-15-17-12-13-21(22(14-17)30-2)31-23-25-26-27-28(23)19-9-4-3-5-10-19/h3-14,24H,15-16H2,1-2H3 |
InChI Key |
WQMBHPQCLHSEPD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNCC2=CC(=C(C=C2)OC3=NN=NN3C4=CC=CC=C4)OC |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC(=C(C=C2)OC3=NN=NN3C4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(2-METHOXYPHENYL)METHYL]AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the methoxybenzylamine and the tetrazolylbenzyl intermediates. These intermediates are then coupled under specific conditions to form the final compound.
Preparation of Methoxybenzylamine: This can be synthesized by the reduction of the corresponding nitro compound or by the amination of methoxybenzyl halides.
Preparation of Tetrazolylbenzyl Intermediate: This involves the reaction of phenyl tetrazole with a benzyl halide under basic conditions.
Coupling Reaction: The final step involves the coupling of the methoxybenzylamine with the tetrazolylbenzyl intermediate, typically using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(2-METHOXYPHENYL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups (if present in intermediates) can be reduced to amines.
Substitution: The benzyl positions can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or sodium hydride (NaH) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid.
Scientific Research Applications
Chemistry
In chemistry, ({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(2-METHOXYPHENYL)METHYL]AMINE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule. The presence of the tetrazole ring, which is known for its bioisosteric properties, makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Compounds with similar structures have shown promise in treating various conditions, including inflammation and cancer.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of ({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(2-METHOXYPHENYL)METHYL]AMINE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzylamine: A simpler compound with similar methoxybenzyl structure.
Tetrazole Derivatives: Compounds containing the tetrazole ring, known for their stability and bioisosteric properties.
Benzylamines: A broad class of compounds with benzylamine structure, used in various chemical and biological applications.
Uniqueness
What sets ({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(2-METHOXYPHENYL)METHYL]AMINE apart is the combination of methoxybenzyl and tetrazolyl groups in a single molecule
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
